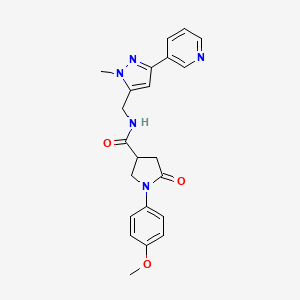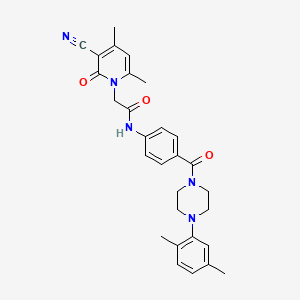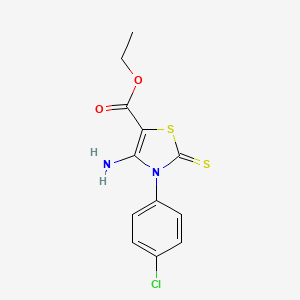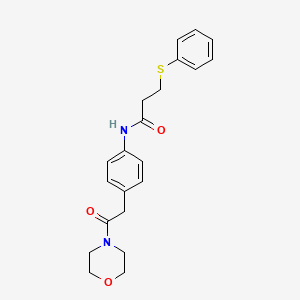![molecular formula C23H20IN5O2S B2571344 N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-4-iodobenzenesulfonamide CAS No. 946269-11-0](/img/structure/B2571344.png)
N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-4-iodobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-4-iodobenzenesulfonamide” is a chemical compound with a molecular weight of 557.41 . It has a complex structure that includes an anilino group, a methylpyrimidin group, and an iodobenzenesulfonamide group .
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions with aniline derivatives . The process typically involves the use of a slight excess of aniline in isopropanol (i-PrOH) in the presence of triethylamine (TEA). This is followed by a reaction with the appropriate aniline derivatives in i-PrOH .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been studied for their reactivity. For instance, some anilinopyrimidines have been found to selectively target members of the class III receptor tyrosine kinase family .Scientific Research Applications
Synthesis and Chemical Reactions
Research into sulfonamide derivatives often explores their synthesis and reactions as a foundational aspect of chemical science. For example, the study of SNAr displacement reactions of pyrimidine and purine derivatives with substituted anilines, including 4-aminobenzenesulfonamide, highlights the role of trifluoroacetic acid and trifluoroethanol in facilitating addition-elimination reactions (Whitfield et al., 2003). Such investigations contribute to our understanding of reaction mechanisms and provide insights into the development of new synthetic pathways.
Pharmacological Applications
Sulfonamide derivatives have been studied extensively for their potential as pharmacological agents. For instance, a series of sulfonamides obtained by reacting 4-isothiocyanatobenzenesulfonamide with amines showed strong affinities toward carbonic anhydrase isozymes, illustrating their potential as intraocular pressure-lowering agents with applications in glaucoma treatment (Casini et al., 2000). This highlights the diverse therapeutic possibilities of sulfonamide derivatives in addressing various medical conditions.
Material Science and Catalysis
In material science, the synthesis and characterization of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes, including sulfonamide derivatives, underscore the importance of such compounds in catalysis and the development of novel materials (Hasan et al., 2003). These studies pave the way for applications in catalysis, molecular recognition, and the design of functional materials with specific chemical and physical properties.
Mechanism of Action
Target of Action
The primary target of the compound N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide is certain members of the class III receptor tyrosine kinase family . These kinases are key enzymes that regulate almost all cell processes .
Mode of Action
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide interacts with its targets by inhibiting the activity of these tyrosine kinases . This inhibition is achieved through the formation of hydrogen bonds between the compound and its target .
Biochemical Pathways
The inhibition of the class III receptor tyrosine kinase family by N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide affects various biochemical pathways. These kinases transfer a phosphate group from ATP (or GTP) to specific residues located in the target proteins, thus promoting specific pathways .
Pharmacokinetics
The compound has a molecular weight of 55741g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide’s action are primarily related to its inhibition of the class III receptor tyrosine kinase family . This inhibition can lead to a decrease in the phosphorylation of specific residues in target proteins, potentially affecting cell growth, survival, propagation, differentiation, and cell death .
properties
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20IN5O2S/c1-16-15-22(26-18-5-3-2-4-6-18)28-23(25-16)27-19-9-11-20(12-10-19)29-32(30,31)21-13-7-17(24)8-14-21/h2-15,29H,1H3,(H2,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLCMMSZPIUBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20IN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride](/img/structure/B2571261.png)





![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2571275.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2571276.png)




![2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol](/img/structure/B2571283.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2571284.png)